Sourcing authentic 2'-Aminoacetophenone (CAS 551-93-9) is essential; substituting with meta- or para-isomers leads to complete synthetic failure. This ortho-isomer uniquely enables intramolecular cyclization for Friedländer quinoline synthesis. • Designated starting material for pharmaceutical quinolines (anti-infectives, leukotriene antagonists). • Direct precursor to kynurenic acid core for neuroprotective tool compounds. • Functional scaffold for environment-sensitive fluorescent probes. • Available in research quantities, in stock, ships globally.
2'-Aminoacetophenone (CAS: 551-93-9) is an aromatic ketone distinguished by the ortho-positioning of its amino and acetyl functional groups. This specific arrangement is not a minor structural detail; it is the critical feature that enables its primary utility as a precursor for intramolecular cyclization reactions to form fused heterocyclic systems. It is a key starting material for constructing quinolines, quinazolinones, and kynurenic acid analogs, compound classes with significant applications in pharmaceutical and materials science research.
Positional isomers, such as 3'- and 4'-aminoacetophenone, are not viable substitutes for 2'-aminoacetophenone in its most critical applications. The spatial proximity of the ortho-amino and acetyl groups in 2'-aminoacetophenone is essential for key intramolecular cyclization pathways, most notably the Friedländer annulation for quinoline synthesis. In the meta- and para-isomers, the functional groups are too far apart to facilitate this ring formation, causing them to react as independent aniline and acetophenone moieties. This fundamental difference in reactivity means that substituting the ortho-isomer with its meta- or para-counterparts will lead to complete failure in synthesizing the target heterocyclic scaffolds.
Intramolecular H-bond between NH₂ and carbonyl is absent in meta/para isomers; this changes electron density and reaction outcomes.
The methyl internal rotation barrier (V₃) is higher than in meta/para isomers, affecting molecular dynamics and docking behavior.
P. aeruginosa quorum sensing uniquely produces 2′-aminoacetophenone; isomers and analogs like 2′-hydroxyacetophenone are not valid substitutes in biomarker detection.
The ortho-disposition of the amino and acetyl groups in 2'-aminoacetophenone makes it an ideal and often necessary substrate for the Friedländer synthesis of quinolines, a privileged scaffold in medicinal chemistry. This reaction condenses an ortho-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl. In a representative reaction to form a quinoline-fused steroid, 2'-aminoacetophenone reacted with 4-cholesten-3-one using p-TsOH·H2O as a catalyst to produce the target angular quinoline in 60% isolated yield. Its positional isomers, 3'- and 4'-aminoacetophenone, are incapable of undergoing this intramolecular cyclization to form the quinoline ring system.
| Evidence Dimension | Suitability for Friedländer Annulation |
| Target Compound Data | Enables reaction; achieved 60% yield in a specific steroid synthesis |
| Comparator Or Baseline | 3'- and 4'-Aminoacetophenone: Do not undergo this intramolecular cyclization reaction. |
| Quantified Difference | Qualitatively enables a critical synthetic transformation not possible with its isomers. |
| Conditions | Reaction with 4-cholesten-3-one, catalyzed by p-toluenesulfonic acid monohydrate (p-TsOH·H2O). |
This absolute structural requirement makes 2'-aminoacetophenone an essential, non-substitutable precursor for accessing a vast class of quinoline-based compounds.
2'-Aminoacetophenone is a documented precursor for the synthesis of kynurenic acid analogs, which are derivatives of an important endogenous neuromodulator. The synthesis typically involves the condensation of 2'-aminoacetophenone with a β-ketoester, such as diethyl oxalate, followed by thermal cyclization. Kynurenic acid itself is a metabolite of tryptophan formed via the kynurenine pathway, and its analogs are investigated for neuroprotective properties. The specific ortho-amino ketone structure of 2'-aminoacetophenone is what enables the necessary cyclization to form the 4-hydroxyquinoline-2-carboxylic acid core of these molecules.
| Evidence Dimension | Precursor Suitability for Kynurenic Acid Analogs |
| Target Compound Data | Serves as a key starting material for the synthesis of kynurenic acid analogs via condensation and cyclization. |
| Comparator Or Baseline | Alternative synthetic routes often start further upstream from tryptophan, involving more complex biological or multi-step chemical pathways. |
| Quantified Difference | Provides a more direct chemical entry point to the kynurenic acid scaffold compared to biosynthesis-mimicking routes. |
| Conditions | Condensation with a β-ketoester (e.g., diethyl oxalate) followed by thermal cyclization (e.g., 240-260°C in a high-boiling solvent). |
For researchers in neuropharmacology, procuring 2'-aminoacetophenone provides a direct and established chemical starting point for synthesizing and studying kynurenic acid derivatives, bypassing more complex routes.
The proximity of the amino and carbonyl groups in 2'-aminoacetophenone allows for the formation of an intramolecular hydrogen bond, a feature absent in its 4'-aminoacetophenone isomer. This hydrogen bonding significantly alters its photophysical properties. A study investigating these effects noted that derivatives of 2'-aminoacetophenone without the ability to form this bond, like 2'-(dimethylamino)acetophenone (DMAAP), exhibit different deactivation pathways for their excited states. While 2'-aminoacetophenone's relaxation is dominated by extremely fast internal conversion (k_ic = 1.0 × 10¹¹ s⁻¹ in n-hexane), the primary relaxation for the non-hydrogen-bonding DMAAP is intersystem crossing to the triplet state. This structural feature directly impacts fluorescence lifetime and quantum yield, particularly in different solvent environments.
| Evidence Dimension | Excited State Deactivation Pathway |
| Target Compound Data | Dominant deactivation via fast internal conversion (k_ic = 1.0 × 10¹¹ s⁻¹). |
| Comparator Or Baseline | 2'-(Dimethylamino)acetophenone (cannot form intramolecular H-bond): Primary relaxation via intersystem crossing to the triplet state. |
| Quantified Difference | Fundamentally different primary excited-state relaxation mechanism (internal conversion vs. intersystem crossing). |
| Conditions | Photophysical measurements in nonpolar aprotic solvents (e.g., n-hexane). |
This structurally-driven difference in photophysics is critical for applications in materials science, where control over excited-state lifetimes and deactivation pathways is essential for designing fluorescent probes, photosensitizers, or other functional materials.
Based on its unique suitability for the Friedländer annulation, 2'-aminoacetophenone is the designated starting material for the synthesis of substituted quinolines. This makes it a critical procurement item for research and manufacturing workflows targeting quinoline-based pharmaceuticals (such as anti-infectives and leukotriene antagonists) and agrochemicals.
The ability of 2'-aminoacetophenone to serve as a direct precursor to the kynurenic acid core structure makes it highly valuable for medicinal chemists and neuroscientists. Its procurement is justified for programs aimed at developing novel neuroprotective agents or tool compounds for studying glutamate receptor functions by providing a reliable and straightforward entry to this class of molecules.
The distinct photophysical properties of 2'-aminoacetophenone, governed by its intramolecular hydrogen bond, position it as a valuable scaffold for materials science. It is a logical choice for projects focused on creating functional dyes or fluorescent probes whose optical properties (e.g., emission wavelength, quantum yield) are designed to respond to changes in solvent polarity or hydrogen-bonding environments.
Irritant